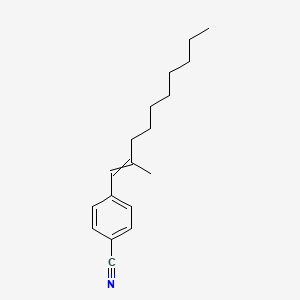![molecular formula C13H9N3O2S2 B14508887 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline CAS No. 63504-13-2](/img/structure/B14508887.png)
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline typically involves the condensation of 2-aminobenzenethiol with 3-nitroaniline under specific reaction conditions. One common method involves the use of a copper-catalyzed condensation reaction, which provides an efficient and convenient route to the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and at elevated temperatures to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Microwave-assisted synthesis has also been explored as a greener and more efficient alternative for the production of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit enzymes such as ubiquitin ligase and adenosine A2A receptor modulators . The compound may also exert its effects by binding to DNA or proteins, leading to the disruption of cellular processes and ultimately causing cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Benzothiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-Benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide compounds
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is unique due to its specific combination of a benzothiazole ring and a nitroaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
63504-13-2 |
|---|---|
Formule moléculaire |
C13H9N3O2S2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-ylsulfanyl)-3-nitroaniline |
InChI |
InChI=1S/C13H9N3O2S2/c17-16(18)10-5-3-4-9(8-10)15-20-13-14-11-6-1-2-7-12(11)19-13/h1-8,15H |
Clé InChI |
DNVNUXSTOZACLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SNC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


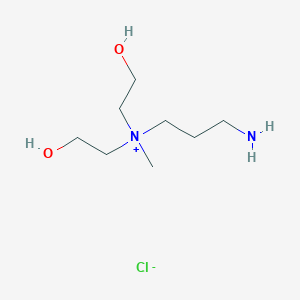
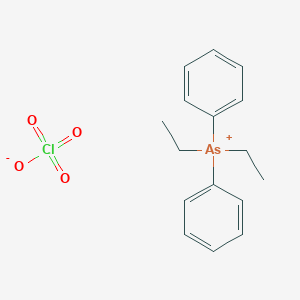



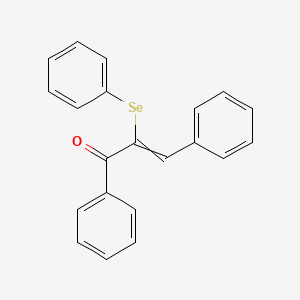
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
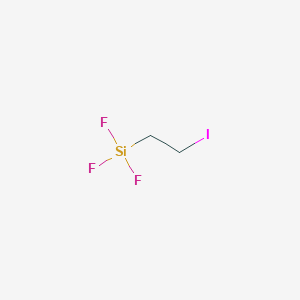
![N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14508862.png)
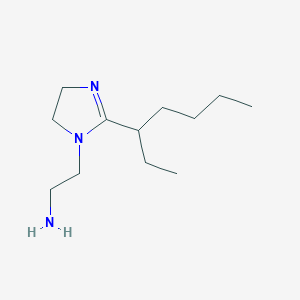
![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

